

Application Notes and Protocols for the Characterization of Kakuol

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Compound of Interest		
Compound Name:	Kakuol	
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Abstract

Kakuol, a propiophenone derivative identified as 2-hydroxy-4,5-methylenedioxypropiophenone, has demonstrated notable biological activities, including antifungal and hepatoprotective effects.[1][2] Its characterization is crucial for quality control, synthetic verification, and further investigation into its pharmacological properties. This document provides detailed application notes on the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and characterization of **Kakuol**. It includes representative data, comprehensive experimental protocols, and visualizations of both the analytical workflow and a relevant biological signaling pathway.

Chemical Structure

Compound: **Kakuol** Systematic Name: 1-(6-hydroxy-1,3-benzodioxol-5-yl)propan-1-one Molecular Formula: C₁₀H₁₀O₄[3] Molecular Weight: 194.18 g/mol [3]

Spectroscopic Data for Kakuol Characterization

The following tables present representative ¹H NMR, ¹³C NMR, and Mass Spectrometry data for **Kakuol**. This data is compiled based on the known chemical structure and typical spectroscopic values for analogous compounds.



Table 1: Representative ¹H NMR Data for Kakuol (500

MHz. CDCl₃)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
11.5 - 12.5	s (broad)	1H	Ar-OH
7.0 - 7.2	S	1H	H-7
6.4 - 6.6	S	1H	H-4
6.0 - 6.1	S	2H	O-CH ₂ -O
2.8 - 3.0	q	2H	-C(=O)-CH ₂ -CH ₃
1.1 - 1.3	t	ЗН	-C(=O)-CH ₂ -CH ₃

Table 2: Representative ¹³C NMR Data for Kakuol (125

MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment	
203 - 205	C=O	
160 - 162	C-2	
145 - 147	C-5	
142 - 144	C-4a	
110 - 112	C-1	
108 - 110	C-7	
101 - 103	O-CH ₂ -O	
95 - 97	C-3	
30 - 32	-C(=O)-CH ₂ -CH ₃	
8 - 10	-C(=O)-CH ₂ -CH ₃	



Table 3: Representative High-Resolution Mass

Spectrometry (HRMS) Data for Kakuol

lon	[M+H]+	[M-H] ⁻
Calculated m/z	195.0652	193.0506
Observed m/z	195.0655	193.0509
Key Fragments (EI)	m/z 165: [M-C ₂ H ₅]+, m/z 137: [M-C ₂ H ₅ -CO]+	

Experimental Protocols NMR Spectroscopy

Objective: To acquire high-quality ¹H and ¹³C NMR spectra for the structural confirmation of **Kakuol**.

Instrumentation:

500 MHz NMR Spectrometer with a cryoprobe.

Sample Preparation:

- Accurately weigh 5-10 mg of purified Kakuol.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse (zg30)

Number of Scans: 16

Relaxation Delay: 2.0 s

Acquisition Time: 4.0 s



Spectral Width: 16 ppm

• Temperature: 298 K

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse (zgpg30)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

• Spectral Width: 240 ppm

• Temperature: 298 K

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
- Phase correct the spectra.
- Calibrate the chemical shift scale using the residual solvent signal (CDCl₃: $\delta H = 7.26$ ppm, $\delta C = 77.16$ ppm).
- Integrate the peaks in the ¹H spectrum.
- Perform peak picking for both ¹H and ¹³C spectra.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of **Kakuol** and to study its fragmentation pattern.

Instrumentation:



 Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer coupled with an Electrospray Ionization (ESI) source.

Sample Preparation:

- Prepare a stock solution of **Kakuol** in methanol at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 10 μg/mL with 50:50 methanol:water containing 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode.

Acquisition Parameters (Positive and Negative Ion Modes):

Ionization Mode: ESI

Capillary Voltage: 3.5 kV

Sampling Cone: 30 V

• Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Desolvation Gas Flow: 600 L/hr

• Mass Range: m/z 50-500

Acquisition Mode: MS and MS/MS (collision-induced dissociation)

Collision Energy (for MS/MS): Ramped from 10-40 eV

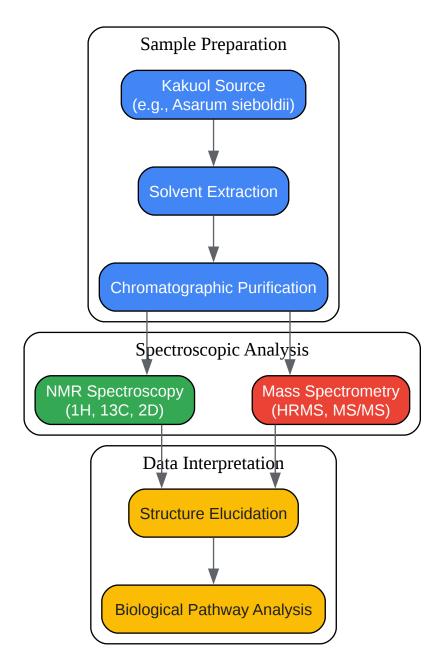
Data Processing:

- Process the raw data using appropriate software (e.g., MassLynx, Xcalibur).
- Determine the accurate mass of the molecular ions ([M+H]+ and [M-H]-).
- Use the accurate mass to calculate the elemental formula.



 Analyze the MS/MS spectra to identify characteristic fragment ions and propose fragmentation pathways.

Visualizations Experimental Workflow



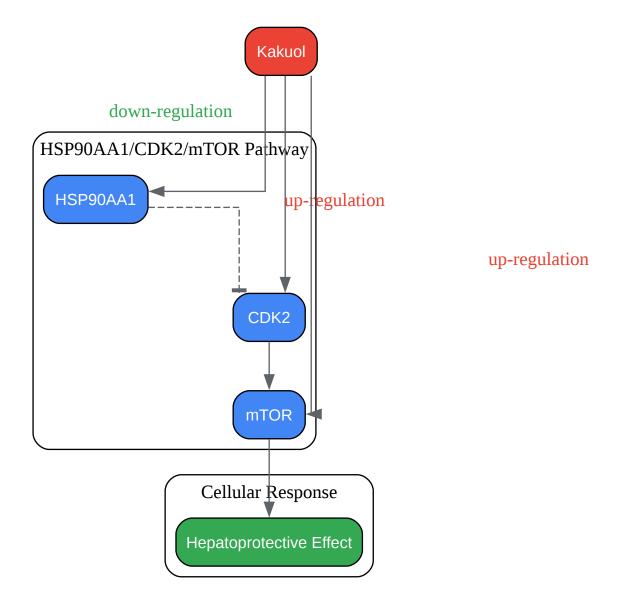
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Caption: Workflow for Kakuol characterization.



Kakuol-Related Signaling Pathway

Recent studies have indicated that **Kakuol** may exert its hepatoprotective effects through the HSP90AA1/CDK2/mTOR signaling pathway.[2]



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Caption: Kakuol's effect on the HSP90AA1/CDK2/mTOR pathway.

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